molecular formula C11H9N3O6 B3836931 4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid CAS No. 5279-74-3

4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid

Cat. No. B3836931
CAS RN: 5279-74-3
M. Wt: 279.21 g/mol
InChI Key: ARTIKKXLRLEVCJ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid, also known as NBHA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. NBHA is a derivative of hydrazinecarboxylic acid and has a molecular formula of C11H9N3O6.

Mechanism of Action

The mechanism of action of 4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid involves the inhibition of HDAC activity. HDAC is an enzyme that removes acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDAC activity by 4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid leads to the accumulation of acetylated histones, which can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid has been shown to have anticancer properties in vitro and in vivo. In vitro studies have shown that 4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid can induce apoptosis in cancer cells and inhibit their proliferation. In vivo studies have shown that 4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid can inhibit tumor growth in mouse models of cancer.
4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid has also been shown to have insecticidal activity against the cotton bollworm. It works by inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses in insects.

Advantages and Limitations for Lab Experiments

One advantage of 4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, 4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid does not inhibit the activity of other enzymes such as proteases and kinases. This specificity can be useful in studying the role of HDAC in various biological processes.
One limitation of 4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid is its low solubility in water. This can make it difficult to administer in vivo and can limit its potential use as a drug.

Future Directions

There are several future directions for the study of 4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid. One direction is the development of more potent and selective HDAC inhibitors based on the structure of 4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid. This can lead to the development of more effective anticancer drugs.
Another direction is the study of 4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid's potential use as a pesticide in agriculture. Further studies are needed to determine its efficacy against other pests and its potential impact on non-target organisms.
Finally, the use of 4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid as a building block for the synthesis of functional materials such as MOFs is an area of active research. Further studies are needed to explore the potential applications of these materials in various fields.

Scientific Research Applications

4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid has been shown to have anticancer properties by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid has also been studied for its potential use as a pesticide in agriculture. It has been shown to have insecticidal activity against the cotton bollworm, a major pest in cotton production.
In material science, 4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid has been studied for its potential use as a building block for the synthesis of functional materials such as metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery.

properties

IUPAC Name

(E)-4-[2-(3-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O6/c15-9(4-5-10(16)17)12-13-11(18)7-2-1-3-8(6-7)14(19)20/h1-6H,(H,12,15)(H,13,18)(H,16,17)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTIKKXLRLEVCJ-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10416274
Record name ST50908962
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid

CAS RN

5279-74-3
Record name ST50908962
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid
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4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid
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4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid
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4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid
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4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid
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4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid

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